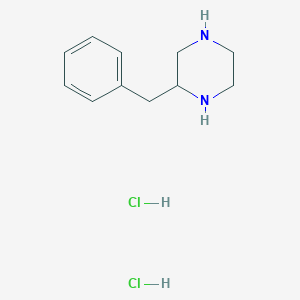

2-Benzylpiperazin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Benzylpiperazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 2-Benzylpiperazine dihydrochloride is1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;;/h1-5,11-13H,6-9H2;2*1H . The linear formula for this compound is C11H18Cl2N2 . Physical And Chemical Properties Analysis

2-Benzylpiperazine dihydrochloride is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 249.18 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

2-Benzylpiperazin-Dihydrochlorid ist ein Schlüsselbestandteil in mehreren Blockbuster-Medikamenten . Es ist in verschiedenen pharmakologischen Wirkstoffen mit anxiolytischen, antiviralen, kardioprotektiven, anticancerogenen und antidepressiven Eigenschaften weit verbreitet . Beispielsweise ist es ein wichtiger Bestandteil von Imatinib (auch als Gleevec vermarktet) und Sildenafil, das als Viagra verkauft wird .

C–H-Funktionalisierung

Es wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dieser Prozess ermöglicht die Synthese definierter Substitutionmuster von Piperazinen, was das wachsende Portfolio im Piperazin-Werkzeugkasten für breite Anwendungen in der medizinisch-chemischen Forschung erweitert .

Arzneimittelforschung

Piperazin ist der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung . Das Vorhandensein des zusätzlichen Stickstoffs ermöglicht die Anpassung der 3D-Geometrie an der distalen Position des sechsgliedrigen Rings, die mit Morpholin oder Piperidinen, den engsten sechsgliedrigen ringförmigen Heterocyclen-Analoga von Piperazinen, nicht leicht zugänglich ist .

Verbesserung der Bioverfügbarkeit

Die Stickstoffatomstelle in this compound dient als Wasserstoffbrücken-Donor/Akzeptor und reguliert so die Wechselwirkungen mit Rezeptoren sowie die Erhöhung der Wasserlöslichkeit und Bioverfügbarkeit . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung von Arzneimitteln.

Chemische Synthese

This compound wird aufgrund seiner einzigartigen Eigenschaften in der chemischen Synthese eingesetzt . Sein Molekulargewicht und andere Eigenschaften machen es zu einer nützlichen Verbindung bei der Synthese verschiedener Chemikalien .

Life-Science-Forschung

This compound wird in der Life-Science-Forschung eingesetzt, insbesondere in Bereichen wie Zellbiologie, Genomik und Proteomik . Es kann bei der Entwicklung von Produkten, Geräten und Verbrauchsmaterialien für diese Forschungsbereiche verwendet werden .

Safety and Hazards

The safety information for 2-Benzylpiperazine dihydrochloride indicates that it is a dangerous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Relevant Papers One relevant paper titled “2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors” discusses the use of 2-Benzylpiperazine as a new scaffold for creating potent human carbonic anhydrase inhibitors . Another paper titled “2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase” provides further information on the synthesis and enzyme inhibition of 2-Benzylpiperazine .

Wirkmechanismus

Target of Action

2-Benzylpiperazine dihydrochloride, often referred to as Benzylpiperazine, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction.

Mode of Action

The compound interacts with its targets in a manner similar to MDMA . It exhibits amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Pharmacokinetics

It is known that benzylpiperazine is metabolized in the liver and excreted renally . The bioavailability of the compound is currently unknown .

Result of Action

The molecular and cellular effects of 2-Benzylpiperazine dihydrochloride’s action are primarily its euphoriant and stimulant properties . It has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .

Action Environment

The action, efficacy, and stability of 2-Benzylpiperazine dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, its effects can be influenced by factors such as the user’s health status, genetic makeup, and concurrent use of other substances.

Biochemische Analyse

Biochemical Properties

2-Benzylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin reuptake transporter, where it increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . Additionally, it has a lower potency effect on the noradrenaline reuptake transporter and the dopamine reuptake transporter . These interactions highlight the compound’s role in modulating neurotransmitter levels and influencing biochemical pathways.

Cellular Effects

2-Benzylpiperazine dihydrochloride affects various types of cells and cellular processes. It has been shown to elevate both dopamine and serotonin extracellular levels, producing stimulatory and hallucinogenic effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase mitochondrial membrane potential, decrease ATP levels, and increase reactive oxygen species (ROS) production . These effects indicate that 2-Benzylpiperazine dihydrochloride can significantly impact cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of 2-Benzylpiperazine dihydrochloride involves its action on the serotonergic and dopaminergic receptor systems. It acts on the serotonin reuptake transporter, increasing serotonin concentrations in the extracellular fluids and thereby enhancing the activation of serotonin receptors . Additionally, it has amphetamine-like actions, which contribute to its stimulatory effects. The compound’s ability to modulate neurotransmitter levels and receptor activation underlies its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylpiperazine dihydrochloride change over time. Studies have shown that the compound induces neurotoxic effects, such as increased levels of DNA damage markers and activation of mitochondrial proapoptotic pathways after 24 hours of incubation . These findings suggest that the compound’s stability and degradation can influence its long-term effects on cellular function. Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of 2-Benzylpiperazine dihydrochloride vary with different dosages in animal models. Higher doses of the compound have been associated with increased incidence of seizures and other adverse effects . Studies have also shown that the compound’s stimulatory and hallucinogenic effects are dose-dependent, with higher doses producing more pronounced effects. These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.

Metabolic Pathways

2-Benzylpiperazine dihydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve the action of enzymes such as monoamine oxidase (MAO) and cytochrome P450. These enzymes play a crucial role in the compound’s biotransformation and elimination from the body. Understanding the metabolic pathways of 2-Benzylpiperazine dihydrochloride is essential for assessing its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of 2-Benzylpiperazine dihydrochloride within cells and tissues involve various transporters and binding proteins. The compound is known to interact with the serotonin reuptake transporter, which facilitates its uptake and distribution within the central nervous system . Additionally, the compound’s distribution may be influenced by its binding to plasma proteins and other cellular components. These interactions determine the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 2-Benzylpiperazine dihydrochloride is crucial for understanding its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Its localization may be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of 2-Benzylpiperazine dihydrochloride provides insights into its mechanisms of action and potential effects on cellular processes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Benzylpiperazine dihydrochloride involves the reaction of benzylamine with piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Benzylamine", "Piperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine and piperazine are mixed together in a solvent such as ethanol or methanol.", "Step 2: The mixture is heated to reflux for several hours to allow the reaction to occur.", "Step 3: Hydrochloric acid is added dropwise to the reaction mixture until the pH reaches around 2.", "Step 4: The resulting solid is filtered and washed with a solvent such as ethanol or methanol.", "Step 5: The solid is dried under vacuum to yield 2-Benzylpiperazine dihydrochloride as a white crystalline powder." ] } | |

CAS-Nummer |

1187930-09-1 |

Molekularformel |

C11H17ClN2 |

Molekulargewicht |

212.72 g/mol |

IUPAC-Name |

2-benzylpiperazine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H |

InChI-Schlüssel |

LOXIJFRFTZTDMB-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |

Kanonische SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)

![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)

![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)

![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)

![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)

![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)